Obatoclax mesilate

Description

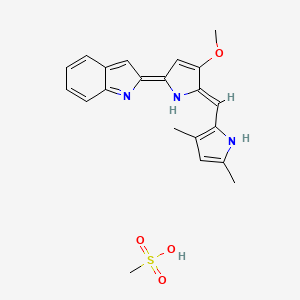

Structure

3D Structure of Parent

Properties

CAS No. |

803712-79-0 |

|---|---|

Molecular Formula |

C21H23N3O4S |

Molecular Weight |

413.5 g/mol |

IUPAC Name |

(2Z)-2-[(5E)-5-[(3,5-dimethyl-1H-pyrrol-2-yl)methylidene]-4-methoxypyrrol-2-ylidene]indole;methanesulfonic acid |

InChI |

InChI=1S/C20H19N3O.CH4O3S/c1-12-8-13(2)21-16(12)10-19-20(24-3)11-18(23-19)17-9-14-6-4-5-7-15(14)22-17;1-5(2,3)4/h4-11,21,23H,1-3H3;1H3,(H,2,3,4)/b18-17-,19-10+; |

InChI Key |

ZVAGBRFUYHSUHA-DJDCCMOGSA-N |

Isomeric SMILES |

CC1=CC(=C(N1)/C=C/2\C(=C/C(=C/3\C=C4C=CC=CC4=N3)/N2)OC)C.CS(=O)(=O)O |

Canonical SMILES |

CC1=CC(=C(N1)C=C2C(=CC(=C3C=C4C=CC=CC4=N3)N2)OC)C.CS(=O)(=O)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not in water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Obatoclax; Obatoclax mesylate; GX 015-070; GX015-070; GX-015-070; GX 015070; GX015070; GX-015070; GX 05-070; GX15070MS. |

Origin of Product |

United States |

Molecular Mechanisms of Obatoclax Mesylate Action

Direct Binding and Inhibition of Anti-Apoptotic BCL-2 Family Proteins

The primary mechanism of obatoclax involves its direct interaction with and inhibition of the pro-survival members of the Bcl-2 family. nih.gov These anti-apoptotic proteins are often overexpressed in cancer cells, contributing to their survival and resistance to treatment. ashpublications.orgresearchgate.net

Obatoclax is characterized as a pan-inhibitor of the Bcl-2 family, meaning it binds to and neutralizes a broad spectrum of anti-apoptotic proteins. nih.govexp-oncology.com.ua This includes Bcl-2, Bcl-xL, Mcl-1, Bcl-w, A1, and Bcl-b. pnas.orgfrontiersin.org Unlike more selective BH3 mimetics, such as ABT-737, which does not effectively inhibit Mcl-1, obatoclax's ability to antagonize Mcl-1 is a key feature of its activity. pnas.orgnih.gov This broad inhibition profile allows obatoclax to overcome the resistance mechanisms that can arise from the expression of multiple anti-apoptotic proteins in cancer cells. pnas.orgoncotarget.com

In vitro studies have confirmed that obatoclax inhibits the interaction of a BH3 peptide with all six of these anti-apoptotic proteins with Ki values in the low micromolar range. pnas.org This pan-inhibitory capability suggests that obatoclax can be effective in tumors where survival is dependent on various Bcl-2 family members. pnas.orgnih.gov

Table 1: Inhibition Profile of Obatoclax Mesylate

| Target Protein | Classification | Obatoclax Interaction |

|---|---|---|

| BCL-2 | Anti-apoptotic | Inhibits exp-oncology.com.uapnas.org |

| BCL-XL | Anti-apoptotic | Inhibits exp-oncology.com.uapnas.org |

| MCL-1 | Anti-apoptotic | Inhibits exp-oncology.com.uapnas.org |

| BCL-w | Anti-apoptotic | Inhibits exp-oncology.com.uapnas.org |

| A1 (BFL-1) | Anti-apoptotic | Inhibits pnas.orgebi.ac.uk |

| BCL-b | Anti-apoptotic | Inhibits researchgate.net |

The anti-apoptotic Bcl-2 family proteins exert their pro-survival function by sequestering pro-apoptotic BH3-only proteins like Bim and Noxa. aacrjournals.org Obatoclax, by binding to the hydrophobic groove of the anti-apoptotic proteins, competitively displaces these BH3-only proteins. pnas.orgekb.eg

For instance, studies have demonstrated that obatoclax can disrupt the interaction between Mcl-1 and Bim, as well as the association of Bcl-2 with Bim. aacrjournals.orgaacrjournals.org This release of Bim from its sequestration by anti-apoptotic proteins is a critical step in initiating apoptosis. nih.gov Similarly, obatoclax has been shown to interfere with the binding of Bak to Mcl-1, an interaction that is also crucial for preventing apoptosis. aacrjournals.orgunmc.edu The ability of obatoclax to disrupt these protein-protein interactions effectively mimics the function of endogenous BH3-only proteins, thereby tilting the cellular balance towards cell death. ekb.eg

The ultimate executioners of the intrinsic apoptotic pathway are the effector proteins BAX and BAK. nih.govfrontiersin.org In healthy cells, these proteins are kept in an inactive state through their interaction with anti-apoptotic Bcl-2 family members. frontiersin.org By inhibiting the anti-apoptotic proteins, obatoclax leads to the release and subsequent activation of BAX and BAK. pnas.orgresearchgate.net

Once liberated, BAX and BAK undergo a conformational change, oligomerize, and form pores in the outer mitochondrial membrane. nih.govfrontiersin.orgashpublications.org This process is a pivotal point in the commitment to apoptosis. frontiersin.org Research has shown that treatment with obatoclax can lead to the conformational activation of both BAX and BAK. aacrjournals.orgashpublications.org Furthermore, the apoptotic effects of obatoclax are dependent on the presence of BAX and BAK, as cells lacking both of these proteins are resistant to its cytotoxic effects. pnas.org

Competitive Disruption of Pro-Apoptotic BH3-Only Protein Interactions (e.g., Bim, Noxa)

Modulation of Mitochondrial Outer Membrane Permeabilization (MOMP)

The activation of BAX and BAK by obatoclax directly leads to the permeabilization of the outer mitochondrial membrane, an event known as MOMP. nih.govfrontiersin.org MOMP is considered the "point of no return" in the intrinsic apoptotic pathway. frontiersin.orgnih.gov The formation of pores by activated BAX and BAK in the mitochondrial outer membrane disrupts its integrity, leading to the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.govnih.gov

Studies have shown that obatoclax treatment induces MOMP, which is a critical step in its mechanism of action. nih.govmdpi.com The ability of obatoclax to induce MOMP is a direct consequence of its capacity to inhibit the anti-apoptotic Bcl-2 proteins and thereby unleash the apoptotic potential of BAX and BAK. frontiersin.orgnih.gov

Downstream Apoptotic Signaling Cascades

The induction of MOMP by obatoclax triggers a cascade of downstream signaling events that culminate in the dismantling of the cell.

The release of proteins from the mitochondrial intermembrane space, following MOMP, is the central event in the activation of the intrinsic apoptotic pathway. nih.govfrontiersin.org One of the key proteins released is cytochrome c. aacrjournals.orgaacrjournals.org In the cytosol, cytochrome c binds to Apaf-1 and pro-caspase-9 to form a complex known as the apoptosome. mdpi.com This complex then activates caspase-9, an initiator caspase. mdpi.com

Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3 and caspase-7. mdpi.commdpi.com These effector caspases are responsible for the cleavage of a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the cleavage of poly(ADP-ribose) polymerase (PARP). mdpi.commdpi.com Research has confirmed that obatoclax treatment leads to the release of cytochrome c from mitochondria and the subsequent activation of caspases, confirming its role in activating the intrinsic apoptotic pathway. aacrjournals.orgaacrjournals.orgmdpi.com

Caspase-Dependent Cell Death Induction and Activation Profiles

Obatoclax mesylate is recognized for its capacity to induce programmed cell death, or apoptosis, through caspase-dependent pathways. This process is central to its anticancer activity and is initiated by its primary function as a BH3 mimetic, which involves inhibiting anti-apoptotic B-cell lymphoma 2 (Bcl-2) family proteins. nih.govnih.govresearchgate.net By binding to and antagonizing a broad spectrum of these proteins, including Bcl-2, Bcl-xL, and Mcl-1, Obatoclax disrupts their ability to restrain the pro-apoptotic proteins BAX and BAK. nih.govresearchgate.net This disruption allows BAX and BAK to oligomerize in the mitochondrial outer membrane, leading to mitochondrial outer membrane permeabilization (MOMP). nih.govexp-oncology.com.ua

The permeabilization of the mitochondrial membrane is a critical step, resulting in the release of cytochrome c and other pro-apoptotic factors from the mitochondrial intermembrane space into the cytoplasm. nih.govexp-oncology.com.ua In the cytoplasm, cytochrome c associates with the apoptotic protease-activating factor 1 (Apaf-1) to form the apoptosome, which then recruits and activates procaspase-9, an initiator caspase. exp-oncology.com.ua Activated caspase-9 proceeds to cleave and activate effector caspases, primarily caspase-3 and caspase-7. exp-oncology.com.uagenesandcancer.com

Table 1: Caspase Activation by Obatoclax in Different Cancer Models

| Cell Line/Model | Key Findings | Reference |

|---|---|---|

| Neuroblastoma (SK-N-DZ, IGR NB-8) | Dose-dependent increase in cleaved caspase-3. | nih.gov |

| Acute Myeloid Leukemia (HL-60) | Significant increase in caspase 3/7 activity. | nih.gov |

| Glioblastoma (GS257) | Increased caspase-3/7 activity, particularly in combination with other agents. | genesandcancer.com |

| Ovarian Cancer Cells | Activation of caspase 3/7, measured relative to carboplatin (B1684641) control. | researchgate.net |

| Chronic Lymphocytic Leukemia (CLL) | Activation of Bax and Bak demonstrated in peripheral blood mononuclear cells. | ashpublications.org |

Non-Canonical Molecular Targets and 'Off-Target' Effects

A significant non-canonical action of Obatoclax is its ability to target cyclin D1 for proteasomal degradation, thereby inducing antiproliferative effects. nih.govmedchemexpress.com In various cancer cells, including colorectal and muscle invasive bladder cancer, Obatoclax treatment leads to a marked reduction in cyclin D1 protein levels. medchemexpress.commdpi.com This downregulation is not due to transcriptional repression; in fact, cyclin D1 mRNA levels can be unaffected or even elevated. nih.gov Instead, Obatoclax accelerates the degradation of the cyclin D1 protein, an effect that can be reversed by inhibiting the proteasome with agents like MG132. nih.govmdpi.com

The degradation of cyclin D1 is often initiated by its phosphorylation at the threonine 286 (T286) residue. nih.gov Research shows that Obatoclax can induce cyclin D1 degradation through both T286 phosphorylation-dependent and -independent mechanisms, depending on the cellular context. nih.govmdpi.com For instance, in some colorectal cancer cell lines, Obatoclax exposure leads to an increase in T286-phosphorylated cyclin D1, while in others, degradation occurs without this modification. nih.gov

The reduction in cyclin D1 levels has a direct impact on cell cycle progression. Cyclin D1 forms complexes with cyclin-dependent kinases 4 and 6 (Cdk4 and Cdk6), which are crucial for the G1-to-S phase transition. By depleting cyclin D1, Obatoclax inhibits the activity of these Cdk complexes, leading to a G1-phase cell cycle arrest. mdpi.complos.org This is further supported by the observed upregulation of Cdk inhibitors p21 and p27 following Obatoclax treatment. plos.org

Obatoclax has been shown to suppress the WNT/β-catenin signaling pathway, a critical pathway often hyperactivated in cancers like colorectal cancer (CRC). nih.gov This suppression is a key mechanism leading to the downregulation of survivin, an inhibitor of apoptosis protein (IAP) whose expression is linked to therapeutic resistance and poor prognosis. nih.govnih.gov

The downregulation of survivin by Obatoclax occurs primarily at the transcriptional level, as evidenced by reduced survivin mRNA levels and promoter activity. nih.govresearchgate.net This effect is a direct consequence of inhibiting the WNT/β-catenin pathway. The mechanism of WNT/β-catenin suppression by Obatoclax appears to be cell context-dependent. nih.gov In some CRC cell lines, such as HCT 116, Obatoclax promotes the proteasomal degradation of β-catenin. mdpi.comnih.gov In other cell lines, like DLD-1, it downregulates the transcription factor Lymphoid Enhancer-Binding Factor 1 (LEF1), a key downstream component of the pathway, without affecting β-catenin levels. mdpi.comnih.gov The importance of this mechanism is highlighted by findings that ectopic expression of a dominant-active β-catenin mutant can rescue survivin levels and attenuate Obatoclax-induced apoptosis. nih.gov Prodigiosin (B1679158), an analog of Obatoclax, has also been reported to block Wnt signaling. pnas.org

Obatoclax interacts with and modulates several kinase signaling pathways, including those involving Glycogen Synthase Kinase 3β (GSK3β) and p38 Mitogen-Activated Protein Kinase (p38MAPK). medchemexpress.com In HT-29 colorectal cancer cells, Obatoclax was found to inhibit GSK3β while simultaneously activating p38MAPK. nih.govmedchemexpress.commedchemexpress.com

GSK3β is one of the kinases known to phosphorylate cyclin D1 at T286, thereby marking it for degradation. nih.gov However, the finding that Obatoclax inhibits GSK3β while still promoting cyclin D1 degradation suggests that its effect on cyclin D1 is independent of GSK3β activity. nih.gov Similarly, while p38MAPK is activated by Obatoclax, its activity does not appear to be required for the Obatoclax-induced downregulation of cyclin D1. nih.gov These findings suggest a complex interplay with cellular kinase signaling, where the ultimate effect on targets like cyclin D1 may be achieved through mechanisms that are not dependent on these specific kinases, despite their modulation by the compound. nih.gov

Another important off-target effect of Obatoclax is its ability to sensitize cancer cells to TRAIL (Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand)-mediated apoptosis. nih.gov This is achieved by upregulating the expression of Death Receptor 5 (DR5), one of the receptors for TRAIL. nih.gov

The mechanism for this upregulation involves the downregulation of Yin Yang 1 (YY1), a transcriptional repressor that is known to bind to the DR5 promoter and suppress its expression. nih.gov Studies in B-cell non-Hodgkin lymphoma (B-NHL) cells demonstrated that treatment with Obatoclax led to a decrease in YY1 protein levels and its DNA-binding activity. nih.gov This reduction in the repressor YY1 consequently allows for increased transcription of the DR5 gene, leading to higher levels of DR5 protein on the cell surface. nih.gov This enhanced expression of DR5 makes the cancer cells more susceptible to apoptosis induced by TRAIL. mdpi.comnih.gov

Table 2: Summary of Non-Canonical Mechanisms of Obatoclax

| Mechanism | Key Molecular Target | Downstream Effect | Cell Models | Reference |

|---|---|---|---|---|

| Proteasomal Degradation | Cyclin D1 | G1 cell cycle arrest | Colorectal cancer cells (HCT116, HT-29, LoVo), Muscle invasive bladder cancer cells | nih.govmedchemexpress.commdpi.complos.org |

| Signaling Modulation | WNT/β-catenin pathway | Downregulation of survivin, induction of apoptosis | Colorectal cancer cells (HCT 116, DLD-1) | mdpi.comnih.gov |

| Kinase Interaction | GSK3β (inhibition), p38MAPK (activation) | Modulation of kinase activity; appears dispensable for cyclin D1 degradation | Colorectal cancer cells (HT-29) | nih.govmedchemexpress.com |

| Receptor Upregulation | YY1 (downregulation) | Upregulation of Death Receptor 5 (DR5), sensitization to TRAIL | B-cell non-Hodgkin lymphoma cells (Ramos) | nih.gov |

Cellular and Subcellular Effects of Obatoclax Mesylate

Induction of Diverse Programmed Cell Death Modalities

Obatoclax mesylate is recognized for its ability to trigger cell death through multiple pathways, a characteristic that makes it a subject of extensive research in oncology. While initially designed as a pan-Bcl-2 inhibitor to induce apoptosis, subsequent studies have revealed its capacity to modulate autophagy and induce necroptosis, often in a manner that is independent of its apoptotic effects. oncotarget.comnih.govashpublications.org

Obatoclax mesylate was developed to function as a BH3 mimetic, a class of drugs that antagonize anti-apoptotic Bcl-2 family proteins such as Bcl-2, Bcl-xL, and Mcl-1. nih.govdovepress.com By binding to these proteins, obatoclax disrupts their interaction with pro-apoptotic proteins like Bak and Bax, thereby initiating the intrinsic pathway of apoptosis. caymanchem.comashpublications.org This process involves the release of cytochrome c from the mitochondria and subsequent activation of caspases. caymanchem.com

The apoptotic-inducing capability of obatoclax has been observed in various cancer cell lines. For instance, studies have demonstrated its effectiveness in inducing apoptosis in human myeloid leukemia cells, colorectal carcinoma cells, and certain ovarian cancer cell lines. ashpublications.orgmdpi.complos.org In some hematological malignancies, the inhibition of Mcl-1 by obatoclax is considered particularly crucial for its pro-apoptotic activity. dovepress.com However, the apoptotic response to obatoclax is not universal across all cancer cells, with some cell lines exhibiting resistance to this form of cell death. oncotarget.complos.org

Table 1: Examples of Malignant Cell Lines Showing Apoptosis Induction by Obatoclax Mesylate

| Cell Line Type | Key Findings |

|---|---|

| Human Myeloid Leukemia (U937) | Obatoclax enhances sorafenib-induced apoptosis. ashpublications.org |

| Human Colorectal Carcinoma (HCT116, HT-29, LoVo) | Obatoclax downregulates survivin to induce apoptosis. mdpi.com |

| Ovarian Cancer | Apoptosis induced in a subset of cell lines, while others showed non-apoptotic cell death. plos.org |

Autophagy is a cellular process involving the degradation of cellular components through the lysosomal machinery. Obatoclax mesylate has been shown to significantly modulate this pathway, although its precise role in promoting or inhibiting cell death through autophagy is complex and can be contradictory. nih.govmdpi.com

A consistent observation across numerous studies is that obatoclax treatment leads to a significant increase in the levels of LC3-II, a protein marker for autophagosomes, and the accumulation of these vesicles within the cytoplasm. oncotarget.comnih.govnih.gov This accumulation suggests either an induction of autophagy or a blockage in the later stages of the autophagic process. oncotarget.com In some cancer cell lines, such as oral squamous cell carcinoma, this induction of autophagy is considered a death-promoting event. nih.gov The mechanism of autophagy induction by obatoclax can be independent of Beclin-1, a key protein in the initiation of autophagy. nih.gov

Despite the observed accumulation of autophagosomes, a growing body of evidence indicates that obatoclax impairs the final stages of autophagy by disrupting lysosomal function. oncotarget.comnih.govnih.gov Obatoclax, being a weak base, has been shown to accumulate within the acidic environment of lysosomes. oncotarget.comnih.gov This accumulation leads to lysosomal alkalinization, an increase in the lysosomal pH. nih.govresearchgate.net

The neutralization of the acidic lysosomal environment inhibits the activity of pH-dependent lysosomal enzymes. nih.gov This impairment of lysosomal function leads to a blockade of autophagic flux, where autophagosomes are unable to fuse with lysosomes to form autolysosomes for degradation. oncotarget.comnih.gov This blockage results in the accumulation of undigested autophagosomes, which is consistent with the observed increase in LC3-II levels. oncotarget.comnih.gov This effect has been documented in various cancer cells, including anaplastic thyroid cancer and esophageal cancer. oncotarget.comnih.gov Furthermore, obatoclax can induce lysosomal destabilization and permeabilization, further contributing to its cytotoxic effects. oncotarget.comnih.gov

The impairment of lysosomal function by obatoclax is also linked to its effect on lysosomal proteases known as cathepsins. Studies have shown that obatoclax treatment can lead to a significant reduction in the expression and activity of key cathepsins, such as cathepsin B, D, and L. nih.govnih.gov In esophageal and antiestrogen-resistant breast cancer cells, a decrease in the levels of these active cathepsins was observed following exposure to obatoclax. nih.govnih.gov The inhibition of these proteases further contributes to the blockade of autophagic degradation and is believed to be a critical component of obatoclax's cytotoxic mechanism. nih.govnih.gov

In addition to apoptosis and autophagy modulation, obatoclax has been found to induce necroptosis, a form of programmed necrosis that is independent of caspases. nih.govnih.gov This mode of cell death is particularly relevant in cells that are resistant to apoptosis. oncotarget.com

The induction of necroptosis by obatoclax is often mechanistically linked to the autophagic process it initiates. nih.govnih.gov Research in rhabdomyosarcoma and oral cancer cells has shown that obatoclax promotes the assembly of the necrosome, a key signaling complex for necroptosis composed of proteins like RIP1K and RIP3K, on the membranes of autophagosomes. nih.govnih.gov This event connects the stimulation of autophagy directly to the execution of necroptotic cell death. nih.gov In some cases, blocking autophagy has been shown to protect cells from obatoclax-induced necroptosis, indicating that the autophagic machinery is co-opted to facilitate this form of cell death. nih.govmdpi.com However, in other contexts, such as anaplastic thyroid cancer, necroptosis inhibitors like necrostatin-1 (B1678002) did not prevent obatoclax-induced cell death, suggesting the mechanism can be cell-type specific. oncotarget.com

Table 2: Compound Names Mentioned

| Compound Name |

|---|

| Obatoclax mesylate |

| ABT-263 |

| Ac-Leu-Val-Phe-aldehyde |

| Bafilomycin A1 |

| Chloroquine |

| Cisplatin (B142131) |

| Concanamycin C |

| Doxorubicin (B1662922) |

| GSK1120212 |

| L-glutamine |

| Leupeptin |

| Mefloquine |

| Methyl-pyruvate |

| MG-132 |

| Necrostatin-1 |

| Paclitaxel (B517696) |

| Sorafenib (B1663141) |

| Z-VAD-FMK |

| 1-Napthalenesulfonyl-Ile-Trp-Aldehyde |

Lysosomal Impairment: Alkalization, Destabilization, and Blockade of Autophagic Flux

Evidence for Other Cell Death Pathways (e.g., Mitotic Catastrophe, Caspase-Independent Cell Death)

While initially developed as a BH3 mimetic to induce apoptosis, emerging evidence indicates that obatoclax mesylate can trigger alternative cell death pathways. In various cancer cell types, the compound has been shown to induce cell death that is independent of caspase activation. nih.govnih.gov

In oral squamous cell carcinoma (OSCC) cells, obatoclax mesylate was found to induce a form of caspase-independent cell death, as evidenced by the lack of caspase-3 and caspase-8 cleavage. nih.gov This non-apoptotic cell death was linked to the induction of a defective autophagy process, leading to a form of programmed necrosis known as necroptosis. nih.govoncotarget.com The process involved the interaction of p62 with key components of the necrosome, RIP1K and RIP3K. nih.govoncotarget.com Inhibition of RIP1K with necrostatin-1 significantly protected the cells from obatoclax-induced death. nih.govoncotarget.com

Similarly, in rhabdomyosarcoma (RMS) cells, obatoclax mesylate predominantly induced a non-apoptotic form of cell death, characterized by the absence of DNA fragmentation and caspase activation. nih.gov This cell death was also insensitive to the pan-caspase inhibitor zVAD.fmk. nih.gov The mechanism in RMS cells was identified as the assembly of the necrosome on autophagosomal membranes, linking autophagy to necroptosis. nih.gov

Studies in acute lymphoblastic leukemia (ALL) cells have also pointed towards multiple modes of cell death. ashpublications.orgscienceopen.com In some ALL cell lines, obatoclax treatment led to the release of Apoptosis Inducing Factor (AIF), indicating a caspase-independent cell death pathway. scienceopen.com Furthermore, in infant ALL, obatoclax was shown to activate a "triple death mode" involving apoptosis, necroptosis, and autophagy. ashpublications.org

While direct evidence for mitotic catastrophe induced by obatoclax mesylate is less prominent, the observed effects on cell cycle and the induction of non-apoptotic death pathways in genetically unstable cancer cells suggest complex cellular responses that could encompass features of mitotic catastrophe. However, necroptosis and autophagy-dependent cell death are the most extensively documented alternative pathways. nih.govnih.govoncotarget.com

Effects on Cellular Proliferation and Clonogenicity

Obatoclax mesylate has demonstrated potent inhibitory effects on the proliferation and clonogenic potential of various cancer cell lines.

In human colorectal cancer (CRC) cells, sublethal doses of obatoclax were found to significantly inhibit cell growth and proliferation. plos.org This effect was observed in both short-term proliferation assays and long-term 3-dimensional cell cultures. plos.org The anti-proliferative effects of obatoclax appeared to be independent of its role as a Bcl-2 inhibitor, as overexpression of anti-apoptotic Bcl-2 proteins did not rescue the proliferative capacity of the treated cells. plos.org

Similarly, in oral squamous cell carcinoma (OSCC) cell lines, obatoclax mesylate potently inhibited their clonogenic potential in a dose-dependent manner, with complete inhibition observed at concentrations between 200–400 nM. nih.gov The sensitivity of these cells to obatoclax correlated with their expression levels of the anti-apoptotic protein Mcl-1. nih.gov

The anti-proliferative effects of obatoclax have also been documented in other cancer types, including:

Acute Myeloid Leukemia (AML): Obatoclax inhibited the clonogenic growth of primary AML samples. apexbt.com It also inhibited the growth of various AML cell lines, including HL-60, U937, OCI-AML3, and KG-1. nih.govtargetmol.com

Hematological Malignancies: The compound has shown activity in reducing colony formation and clonogenicity in cell lines derived from various hematological cancers. nih.govresearchgate.net

Lung Cancer: Nanoparticle-formulated obatoclax mesylate effectively reduced the proliferation of lung cancer cells. ingentaconnect.comresearchgate.net

Osteoclast Precursors: Low doses of obatoclax significantly suppressed the proliferation of osteoclast precursors. nih.gov

| Cell Type | Effect | Concentration/Details | Reference |

|---|---|---|---|

| Colorectal Cancer (CRC) Cells | Inhibited proliferation | Sublethal doses | plos.org |

| Oral Squamous Cell Carcinoma (OSCC) | Inhibited clonogenic potential | 200–400 nM | nih.gov |

| Acute Myeloid Leukemia (AML) | Inhibited clonogenic growth | 75-100 nM | nih.gov |

| Lung Cancer Cells | Reduced proliferation | Not specified | ingentaconnect.comresearchgate.net |

| Osteoclast Precursors | Suppressed proliferation | Low doses | nih.gov |

Impact on Cell Cycle Progression (e.g., G1 and S-G2 Arrest)

Obatoclax mesylate has been shown to significantly impact cell cycle progression, primarily by inducing a G1 phase arrest in several cancer cell types. plos.orgnih.govmedchemexpress.com

In colorectal cancer (CRC) cells, treatment with low doses of obatoclax led to a G1-phase arrest. plos.org This was accompanied by a downregulation of Cyclin D1 and an upregulation of the cyclin-dependent kinase inhibitors p21 and p27. plos.org This effect on the cell cycle was found to be independent of Bcl-2 proteins. plos.org

Similar findings were observed in other cancer models:

Oral Squamous Cell Carcinoma (OSCC): Obatoclax treatment provoked a dose-dependent increase in the G1-phase cell population. medchemexpress.com

Esophageal Cancer: The compound induced a G1/G0-phase arrest through the p38/p21(waf1/Cip1) signaling pathway.

Acute Myeloid Leukemia (AML): In HL-60 AML cells, obatoclax treatment resulted in a marked accumulation of cells in the G0/G1 phase. nih.gov This cell cycle arrest was proposed to contribute to the pro-differentiation activity of the drug. nih.gov

Thyroid Cancer: Exposure to obatoclax led to an enrichment of cells in the G0/G1 phase, with a corresponding decrease in the S and G2/M phases. nih.gov This was also correlated with reduced expression of cyclin D1. nih.gov

Interestingly, in some cell lines, an S/G2 phase arrest has been reported. For instance, in certain AML cell lines, obatoclax induced an S/G2 cell cycle block at concentrations that were growth-inhibitory but did not induce apoptosis. nih.govchemsrc.com In MLL-rearranged infant acute lymphoblastic leukemia cells, an increase in the S-phase population was observed following treatment. ashpublications.org

| Cell Type | Cell Cycle Effect | Associated Molecular Changes | Reference |

|---|---|---|---|

| Colorectal Cancer (CRC) | G1-phase arrest | Downregulation of Cyclin D1; Upregulation of p21 and p27 | plos.org |

| Oral Squamous Cell Carcinoma (OSCC) | G1-phase arrest | Not specified | medchemexpress.com |

| Esophageal Cancer | G1/G0-phase arrest | Activation of p38/p21(waf1/Cip1) pathway | |

| Acute Myeloid Leukemia (AML) | G0/G1 phase arrest | Reduced expression of Cyclin D1 | nih.gov |

| Thyroid Cancer | G0/G1 phase arrest | Reduced expression of Cyclin D1 | nih.gov |

| Acute Myeloid Leukemia (AML) | S/G2 phase arrest | Observed at growth-inhibitory, non-apoptotic doses | nih.govchemsrc.com |

| Infant Acute Lymphoblastic Leukemia | Increased S-phase population | Variable effect | ashpublications.org |

Subcellular Localization and Organelle-Specific Effects (e.g., Lysosomal Accumulation)

A significant aspect of obatoclax mesylate's mechanism of action involves its subcellular localization and its effects on specific organelles, particularly lysosomes.

Utilizing its intrinsic autofluorescence, studies have shown that obatoclax rapidly accumulates within the lysosomes of cancer cells. oncotarget.comresearchgate.net In both mouse and human thyroid cancer cells, confocal imaging revealed a punctate cytoplasmic pattern within minutes of treatment, which was confirmed to co-localize with lysosomes, not mitochondria. oncotarget.com

This accumulation within lysosomes has profound functional consequences. Obatoclax, being a weak base, becomes protonated and trapped within the acidic environment of the lysosome, leading to lysosomal alkalinization. oncotarget.comnih.gov This neutralization of lysosomal pH impairs the function of lysosomal enzymes, such as cathepsins, and blocks the final degradative stage of autophagy. oncotarget.comnih.govnih.gov

The key organelle-specific effects include:

Lysosomal Accumulation: Obatoclax is sequestered in lysosomes. oncotarget.comnih.govnih.gov

Lysosomal Alkalinization: It raises the pH of the lysosomal interior. oncotarget.comnih.gov

Inhibition of Autophagic Flux: By impairing lysosomal function, it causes a buildup of autophagosomes. oncotarget.comnih.gov

Reduced Cathepsin Expression: Treatment with obatoclax has been shown to decrease the expression of lysosomal proteases like cathepsins B, D, and L. nih.gov

These effects on lysosomes are considered a crucial, and in some cases, a primary mechanism of obatoclax-induced cytotoxicity, independent of its Bcl-2 inhibitory function. oncotarget.comnih.govnih.gov For instance, in esophageal and ovarian cancer cells, the impairment of lysosomal function has been directly linked to cell death. nih.govnih.gov

Preclinical Efficacy and Application in Disease Models Excluding Human Data

In Vitro Efficacy in Diverse Malignant Cell Lines

Obatoclax has shown potent single-agent anticancer activity in cell lines derived from various hematological malignancies. nih.gov This includes acute myeloid leukemia (AML), mast cell leukemia, acute lymphoblastic leukemia (ALL), chronic lymphocytic leukemia (CLL), lymphoma, and multiple myeloma. nih.gov The compound has been shown to induce cell death, cause cell cycle arrest, and reduce the colony-forming ability of these malignant cells. nih.gov

In studies on leukemia , obatoclax inhibited the growth of AML cell lines such as HL-60, U937, OCI-AML3, and KG-1. targetmol.com It also induced apoptosis in AML CD34+ progenitor cells. targetmol.com For infant acute lymphoblastic leukemia, obatoclax demonstrated potent cytotoxicity in both MLL-rearranged and MLL-germline leukemia cells, with half-maximal effective concentrations (EC50s) being lower than the maximal plasma concentration observed in adults for a majority of patient samples. ashpublications.org This suggests that the drug can overcome the intrinsic resistance to cell death often seen in MLL-rearranged infant ALL. ashpublications.org

In lymphoma cell lines, obatoclax has demonstrated the ability to induce cell death and potentiate the effects of other therapeutic agents. nih.govscispace.com For instance, it has been shown to restore sensitivity to rituximab (B1143277) in chemoresistant lymphoma cells. nih.gov

In multiple myeloma , obatoclax potently inhibited the viability of 15 out of 16 human myeloma cell lines (HMCLs), with a median IC50 value of 246 nM. ashpublications.org This cytotoxic effect was observed even in cell lines resistant to conventional therapies like melphalan (B128) and dexamethasone. ashpublications.org The sensitivity to obatoclax in these cell lines was correlated with the absence or low expression of the anti-apoptotic protein Bcl-xL. ashpublications.org

Table 1: In Vitro Efficacy of Obatoclax in Hematological Malignancy Cell Lines This table is interactive. Users can sort columns and search for specific data.

| Malignancy | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Acute Myeloid Leukemia | HL-60, U937, OCI-AML3, KG-1 | Inhibition of cell growth. | targetmol.com |

| Acute Myeloid Leukemia | Primary AML cells | Inhibited clonogenic growth (IC50 < nmol/L). | apexbt.com |

| Acute Myeloid Leukemia | AML CD34+ progenitor cells | Induced apoptosis (average IC50 of 3.59 µM). | targetmol.com |

| Infant Acute Lymphoblastic Leukemia | MLL-rearranged & MLL-germline | Potent cytotoxicity, overcoming intrinsic resistance. | ashpublications.org |

| Chronic Lymphocytic Leukemia | Primary CLL cells | Induced apoptosis. | nih.govresearchgate.net |

| Lymphoma | Not specified | Induced cell death, restored rituximab sensitivity. | nih.gov |

Obatoclax mesylate has demonstrated broad in vitro activity against a variety of solid tumor cell lines. nih.gov It induces cell death at nanomolar concentrations in cell types including non-small-cell lung, prostate, colon, cervical, breast, and ovarian cancers. nih.gov

For lung cancer , particularly small cell lung cancer (SCLC) which is often resistant to treatment, obatoclax has shown promise. usf.edu It has been observed to enhance the cell-killing effects of paclitaxel (B517696) in SCLC cell lines. usf.edu In non-small cell lung cancer (NSCLC) cell lines, synergy has been reported between obatoclax and cisplatin (B142131). nih.gov The IC50 values for obatoclax in human lung cancer cell lines have been reported to range from 1.33 to 15.4 μM. aai.org

In colorectal cancer cell lines such as HCT116, HT-29, and LoVo, obatoclax inhibits cell proliferation and suppresses the ability of the cells to form colonies. mdpi.com It induces a G1-phase cell cycle arrest and promotes the degradation of cyclin D1. mdpi.com A dose- and time-dependent reduction in cell numbers was observed in these cell lines. medchemexpress.com

Studies on oral cancer have shown that obatoclax potently inhibits the clonogenic potential of oral squamous cell carcinoma (OSCC) cells, with complete inhibition at concentrations between 200–400 nM. oncotarget.comnih.gov This effect was correlated with the expression levels of the Mcl-1 protein. nih.gov

In esophageal cancer cells, including those resistant to cisplatin, obatoclax has been shown to cause cytotoxicity and decrease the cells' self-renewal capacity. nih.gov The IC50 values for colony formation were in the nanomolar range for both cisplatin-sensitive and -resistant cell lines. nih.gov Obatoclax has also been found to induce autophagy in the esophageal cancer cell line EC9706. creative-enzymes.com

Furthermore, obatoclax has been shown to inhibit the growth of cervical cancer (HeLa) cells and has demonstrated activity against thyroid carcinoma models. targetmol.comcaymanchem.com

Table 2: In Vitro Efficacy of Obatoclax in Solid Tumor Cell Lines This table is interactive. Users can sort columns and search for specific data.

| Tumor Type | Cell Line(s) | Key Findings | Reference(s) |

|---|---|---|---|

| Lung Cancer (SCLC) | 86M1 | Synergizes with paclitaxel to enhance apoptosis. | usf.edu |

| Lung Cancer (NSCLC) | Not specified | Synergizes with cisplatin. | nih.gov |

| Colorectal Cancer | HCT116, HT-29, LoVo | Inhibits proliferation, suppresses colony formation, induces G1 arrest. | mdpi.commedchemexpress.com |

| Oral Cancer (OSCC) | DOK, AW8507, AW13516, SCC029B | Potent inhibition of clonogenic potential (IC50s: 67.5-110 nM). | nih.gov |

| Esophageal Cancer | EC109, HKESC-1 (and cisplatin-resistant variants) | Decreased cell viability and colony formation (IC50s: 0.024-0.064 µM). | nih.gov |

| Cervical Cancer | HeLa | Inhibition of cell growth. | caymanchem.com |

The preclinical efficacy of obatoclax extends to primary cells isolated directly from patients, which are often considered more clinically relevant than established cell lines. As a single agent, obatoclax has demonstrated anticancer activity in primary cells from patients with AML, mast cell leukemia, systemic mastocytosis, ALL, CLL, lymphoma, and multiple myeloma. nih.gov

In primary AML samples, obatoclax inhibited clonogenic growth with IC50 values in the nanomolar range. apexbt.com Similarly, it induced potent cytotoxic responses against patient-derived multiple myeloma cells. ashpublications.org For infant ALL, obatoclax showed significant in vitro activity in diagnostic leukemia cells from 54 infants, further highlighting its potential in this patient population. ashpublications.org Studies have also shown that obatoclax can induce apoptosis in human B-CLL cells when treated ex vivo. nih.govresearchgate.net

The compound has also been evaluated in patient-derived cultures from solid tumors. For instance, it inhibits the growth of primary cancer isolates from various tumor types. caymanchem.comvincibiochem.it

Solid Tumor Models (e.g., Lung, Breast, Colon, Ovarian, Cervical, Prostate, Oral, Esophageal, Glioblastoma, Thyroid Carcinoma)

In Vivo Efficacy in Non-Human Animal Models

Obatoclax has demonstrated single-agent antitumor activity in mouse xenograft models of various cancers. nih.gov This includes models of cervical, prostate, breast, and colon cancer. nih.gov In SCID mice bearing human C33A cervical carcinoma tumors, obatoclax exhibited high antitumor activity. selleckchem.com

In a xenograft model of oral cancer using the SCC029B cell line, obatoclax showed potent single-agent antitumor activity, with a significant reduction in tumor volume. oncotarget.com The compound has also exhibited potent antitumor activity in a dose-dependent manner in other xenograft mouse models. medchemexpress.com

Furthermore, in xenograft models of hematological malignancies, combining obatoclax with other agents has shown significant therapeutic effects. For example, in a multiple myeloma xenograft model, the combination of obatoclax and carfilzomib (B1684676) substantially suppressed tumor growth. apexbt.com Similarly, in a lymphoma model, combining obatoclax with an oncolytic virus significantly reduced xenograft tumor volume. nih.gov

Information regarding the efficacy of obatoclax in syngeneic models and genetically engineered mouse models (GEMMs) is less extensively reported in the provided search results. However, one study mentioned the use of a [Pten,Trp53]thyr−/− mouse model for thyroid cancer, where obatoclax was evaluated. targetmol.com Another study indicated that obatoclax has been tested in various preclinical models, which may include syngeneic and GEMM models, but specific details on the outcomes in these models are not provided. dovepress.com

Xenograft Models of Cancer

Modulation of Immune Cell Subsets in Preclinical Models

The pan-Bcl-2 inhibitor, obatoclax mesylate, has demonstrated significant immunomodulatory properties in preclinical investigations by altering the composition and function of various immune cell subsets. tandfonline.comnih.gov These studies have highlighted its potential to shift the balance within the tumor microenvironment from an immunosuppressive to an anti-tumor state. tandfonline.comnih.gov

Preclinical research has consistently shown that different T-cell subsets exhibit varying degrees of sensitivity to obatoclax. nih.govaai.orgnih.gov Notably, regulatory T cells (Tregs) have been identified as being more susceptible to obatoclax-induced apoptosis compared to effector T cells. aai.orgnih.gov In vitro studies using peripheral blood mononuclear cells (PBMCs) from both healthy donors and ovarian cancer patients revealed that Tregs are significantly more sensitive to obatoclax than conventional CD4+ T cells. aai.orgnih.gov

The activation status of T cells appears to be a key determinant of their sensitivity to obatoclax. tandfonline.comnih.govaai.orgnih.gov Early-activated T cells, which are characterized by the expression of markers like CD69, are more susceptible to the cytotoxic effects of obatoclax than mature, prolonged-activated T cells. tandfonline.comaai.orgnih.gov This differential sensitivity is observed in both CD4+ and CD8+ T-cell populations. aai.orgnih.gov Specifically, early-activated CD4+ and CD8+ T cells show a greater increase in apoptosis following treatment with obatoclax compared to their prolonged-activated counterparts. aai.orgnih.gov It has been suggested that the higher expression of CD69 on Tregs compared to non-Treg CD4+ T cells could explain their increased sensitivity to the compound. aai.orgnih.gov

Furthermore, non-memory (CD45RA+) T cells have been found to be more sensitive to obatoclax than memory (CD45RA−) T cells. nih.govaai.orgnih.gov Treatment with obatoclax resulted in a significant decrease in the proportion of non-memory CD4+ and CD8+ T cells, while the memory T-cell population was preserved. aai.orgnih.gov This preservation of memory T cells is significant as they are crucial for long-term anti-tumor immunity. tandfonline.com

Table 1: Differential Sensitivity of Human T-Cell Subsets to Obatoclax (GX15-070) in vitro

| T-Cell Subset | Sensitivity to Obatoclax | Key Findings | Reference |

|---|---|---|---|

| Regulatory T cells (Tregs) | High | Significantly more sensitive than effector CD4+ T cells. aai.orgnih.gov Higher sensitivity may be linked to higher expression of the early activation marker CD69. aai.orgnih.gov | aai.orgnih.gov |

| Effector T cells (CD4+ & CD8+) | Activation-Dependent | Early-activated T cells are more sensitive than prolonged-activated, mature T cells. tandfonline.comaai.orgnih.gov | tandfonline.comaai.orgnih.gov |

| Memory T cells (CD45RA−) | Low | The proportion of memory T cells is preserved after treatment. nih.govaai.orgnih.gov | nih.govaai.orgnih.gov |

| Non-memory T cells (CD45RA+) | High | The proportion of non-memory T cells is significantly decreased after treatment. aai.orgnih.gov | aai.orgnih.gov |

Obatoclax has been shown to profoundly impact the key markers and functional molecules of Tregs. aai.orgnih.gov In vitro treatment of PBMCs from ovarian cancer patients with obatoclax led to a dose-dependent downregulation of Forkhead box P3 (FOXP3) and Cytotoxic T-Lymphocyte-Associated protein 4 (CTLA-4) in Tregs. nih.govaai.orgnih.gov FOXP3 is a master transcription factor essential for the development and immunosuppressive function of Tregs, while CTLA-4 is a critical inhibitory receptor. aai.org

The reduction in FOXP3 and CTLA-4 expression was observed at varying concentrations of obatoclax, indicating a direct effect on the Treg phenotype. aai.orgnih.gov This downregulation contributes to the decreased suppressive function of Tregs, further supporting the potential of obatoclax to alleviate immunosuppression within the tumor microenvironment. aai.orgnih.govnih.gov

Table 2: Effect of Obatoclax (GX15-070) on Treg Markers in vitro

| Marker | Effect of Obatoclax | Significance | Reference |

|---|---|---|---|

| FOXP3 | Dose-dependent downregulation | Reduces the lineage stability and suppressive function of Tregs. | nih.govaai.orgnih.gov |

| CTLA-4 | Dose-dependent downregulation | Diminishes the inhibitory signaling capacity of Tregs. | nih.govaai.orgnih.gov |

A critical outcome of the differential sensitivity of T-cell subsets to obatoclax is the favorable shift in the ratio of effector T cells to regulatory T cells. aai.orgnih.gov In preclinical models using PBMCs from ovarian cancer patients, treatment with obatoclax resulted in a significant increase in both the CD8+:Treg and CD4+:Treg ratios. aai.orgnih.govnih.gov

This alteration of the immune cell balance is a direct consequence of the dual action of obatoclax: the preferential elimination of immunosuppressive Tregs and the relative preservation of effector and memory T cells. nih.govaai.orgnih.gov An increased ratio of cytotoxic CD8+ T cells and helper CD4+ T cells to Tregs within the tumor microenvironment is strongly associated with enhanced anti-tumor immune responses. aai.org These findings from preclinical studies provide a strong rationale for investigating obatoclax in combination with immunotherapies, where tipping the balance in favor of effector T cells is a key therapeutic goal. aai.orgnih.gov

Table 3: Impact of Obatoclax (GX15-070) on T-Cell Ratios in PBMCs from Ovarian Cancer Patients

| Ratio | Effect of Obatoclax Treatment | Implication | Reference |

|---|---|---|---|

| CD8+:Treg | Increased | Enhances the cytotoxic potential against tumor cells. | aai.orgnih.govnih.gov |

| CD4+:Treg | Increased | Promotes a more robust anti-tumor helper T-cell response. | aai.orgnih.govnih.gov |

Mechanisms of Cellular Resistance to Obatoclax Mesylate

Intrinsic Resistance Pathways

Intrinsic resistance refers to the inherent ability of cancer cells to evade the effects of a drug prior to its administration. This can be mediated by the baseline molecular characteristics of the tumor.

The overexpression of anti-apoptotic proteins is a common mechanism of resistance to chemotherapy. nih.gov Myeloid cell leukemia 1 (MCL-1) is a particularly important member of the BCL-2 family, and its elevated expression is linked to multi-drug resistance. oncotarget.com While Obatoclax is designed to antagonize MCL-1, the levels and regulation of this protein are critical determinants of sensitivity. nih.govnih.gov

MCL-1 as a Resistance Factor: High expression of MCL-1 can confer resistance to other BCL-2 inhibitors like ABT-737, a resistance that can be overcome by Obatoclax. nih.govoncotarget.com In human oral cancer cell lines, sensitivity to Obatoclax directly correlated with the expression levels of MCL-1. nih.gov

Feedback Upregulation: Some cancer cells can respond to BCL-2 inhibition with a protective feedback mechanism. In human melanoma cells, treatment with Obatoclax was found to induce the unfolded protein response (UPR), which in turn led to the upregulation of MCL-1, limiting the drug's apoptotic effects. plos.org Similarly, castration-resistant prostate cancer cells react to Obatoclax exposure with an upregulation of MCL-1 expression, in contrast to androgen-sensitive cells where its expression decreases. oncotarget.com This suggests that in certain contexts, cells can adaptively upregulate the very target of the drug to mitigate its effects.

The efficacy of Obatoclax is not solely dependent on its ability to inhibit anti-apoptotic proteins; it also relies on the presence and function of pro-apoptotic effector proteins, namely BAX and BAK. nih.gov

BAX/BAK Dependence: The induction of apoptosis by Obatoclax is dependent on the pro-apoptotic proteins BAX and BAK. nih.gov Obatoclax functions by interfering with the sequestration of BAK by MCL-1 at the mitochondrial outer membrane, thereby freeing BAK to trigger apoptosis. nih.gov

Loss of Pro-Apoptotic Effectors: A potential mechanism of intrinsic resistance is the reduced expression or functional loss of these essential pro-apoptotic mediators. For instance, a loss of the cell death-inducing activity of Obatoclax was noted in PC-3 prostate cancer cells, which has been previously linked to decreased or absent expression of BAX and BAK. oncotarget.com If these downstream effectors are not available, inhibiting their upstream repressors (like MCL-1) becomes ineffective.

The genetic background of a cancer cell can profoundly influence its response to targeted therapies. In glioblastoma (GBM), the status of the Phosphatase and Tensin Homolog (PTEN) gene is a critical factor.

PTEN and Treatment Resistance: The PI3K/PTEN/Akt signaling pathway is a central regulator of cell growth, survival, and therapy resistance in GBM. researchgate.net Loss of the tumor suppressor PTEN, a common event in glioblastoma, leads to hyperactivation of this pathway and contributes to resistance against cell death. researchgate.netnih.gov

Overcoming Resistance in PTEN-Deficient Cells: Interestingly, Obatoclax has shown efficacy in overcoming resistance in patient-derived glioblastoma stem-like cells (GSCs), which generally feature PTEN deletions. nih.govnih.gov In this model, Obatoclax synergized with histone deacetylase inhibitors (HDACi) and radiation, treatments to which GSCs often show resistance. nih.govnih.gov This suggests that while PTEN status is a crucial determinant of therapeutic response for many agents, Obatoclax may bypass certain resistance pathways associated with PTEN loss in this specific context.

Dysregulation of Pro-Apoptotic Proteins

Preclinical Strategies for Overcoming Obatoclax Mesylate Resistance

Preclinical research has explored various strategies to circumvent or overcome cellular resistance to the pan-Bcl-2 inhibitor, obatoclax mesylate. These approaches primarily involve the use of obatoclax in combination with other therapeutic agents or the implementation of specific sequential treatment schedules to enhance its cytotoxic effects and overcome resistance mechanisms.

The rationale for using obatoclax in combination therapies is to target multiple, often redundant or independent, survival pathways simultaneously, thereby preventing or overcoming resistance. scispace.com Preclinical studies have demonstrated synergistic or additive anti-cancer effects when obatoclax is combined with a wide range of therapeutic agents, including other BH3 mimetics, proteasome inhibitors, histone deacetylase (HDAC) inhibitors, conventional chemotherapeutics, and targeted therapies.

A key mechanism that combination strategies aim to exploit is the reliance of cancer cells on multiple anti-apoptotic Bcl-2 family members. For instance, resistance to the Bcl-2/Bcl-xL/Bcl-w-selective antagonist ABT-737 is often mediated by high levels of Mcl-1, a protein that is not effectively targeted by ABT-737. pnas.org As obatoclax can antagonize Mcl-1, its combination with ABT-737 has been shown to overcome this Mcl-1-mediated resistance. pnas.org

Similarly, the proteasome inhibitor bortezomib (B1684674) can lead to the accumulation of Mcl-1, conferring resistance. pnas.org Preclinical models of mantle cell lymphoma (MCL) and multiple myeloma have shown that obatoclax synergizes with bortezomib by inhibiting this Mcl-1 accumulation and promoting its interaction with the pro-apoptotic protein Noxa, thereby facilitating apoptosis. scispace.comnih.govashpublications.org

In glioblastoma stem-like cells, obatoclax has been shown to synergize with the HDAC inhibitors SAHA and LBH589, and to sensitize these resistant cells to radiotherapy. The combination effectively decreased levels of Bcl-xL and Mcl-1 and increased apoptosis. nih.gov

The combination of obatoclax with conventional chemotherapy has also proven effective in preclinical models. It has been shown to overcome resistance to paclitaxel (B517696) in urothelial cancer cells, oxaliplatin (B1677828) in colorectal cancer cells, and doxorubicin (B1662922) in aggressive thyroid cancer models. mdpi.combioscientifica.com In small cell lung cancer (SCLC) cell lines, obatoclax demonstrated synergy with cisplatin (B142131) and etoposide. nih.gov Furthermore, additive effects have been observed with agents like fludarabine (B1672870) and chlorambucil (B1668637) in chronic lymphocytic leukemia (CLL) cells. nih.gov

Targeted therapies have also been successfully combined with obatoclax. In HER2-positive breast cancer cells that have developed resistance to lapatinib (B449), the combination with obatoclax may enhance sensitivity to apoptosis. d-nb.info In aggressive thyroid carcinomas driven by Kras mutations, obatoclax synergizes with MEK inhibitors to induce cell death. bioscientifica.com

The table below summarizes key preclinical findings for combinatorial approaches involving obatoclax to overcome resistance.

| Combination Agent | Cancer Type | Key Preclinical Findings | Reference |

|---|---|---|---|

| Bortezomib (Proteasome Inhibitor) | Mantle Cell Lymphoma (MCL), Multiple Myeloma | Synergistically induces apoptosis by preventing bortezomib-induced Mcl-1 accumulation. | scispace.comnih.govashpublications.org |

| SAHA, LBH589 (HDAC Inhibitors) & Radiotherapy | Glioblastoma | Synergizes with HDACi and sensitizes resistant cells to radiotherapy; decreases Bcl-xL and Mcl-1. | nih.gov |

| Paclitaxel (Chemotherapy) | Urothelial Cancer | Overcomes paclitaxel resistance in Mcl-1-overexpressing cells by inducing apoptosis. | mdpi.com |

| Doxorubicin (Chemotherapy) | Thyroid Carcinoma | Sensitizes resistant thyroid cancer cells to doxorubicin-induced cell death. | bioscientifica.com |

| Cisplatin and Etoposide (Chemotherapy) | Small Cell Lung Cancer (SCLC) | Synergistic effects observed across multiple SCLC cell lines. | nih.gov |

| Fludarabine, Chlorambucil (Chemotherapy) | Chronic Lymphocytic Leukemia (CLL) | Demonstrates additive cytotoxic effects in CLL cells ex vivo. | nih.gov |

| ABT-737 (BH3 Mimetic) | Various Cancers | Overcomes Mcl-1-mediated resistance to ABT-737. | pnas.org |

| GSK1120212 (MEK Inhibitor) | Thyroid Carcinoma | Synergizes with MEK inhibition to induce cell death in Kras-mutated tumors. | bioscientifica.com |

| Lapatinib (Tyrosine Kinase Inhibitor) | HER2-positive Breast Cancer | May sensitize lapatinib-resistant cells to apoptosis. | d-nb.info |

The timing and sequence of drug administration can be critical factors in determining the efficacy of combination therapies and overcoming resistance. scispace.com Preclinical studies have begun to investigate optimal scheduling for obatoclax to maximize its synergistic potential.

In models of small cell lung cancer (SCLC), preclinical results suggest that the optimal schedule is to "prime" cancer cells with obatoclax before administering chemotherapy agents like cisplatin and etoposide. nih.gov This priming approach is thought to lower the apoptotic threshold of the cells, making them more susceptible to the subsequent cytotoxic effects of chemotherapy.

A study in urothelial cancer cells investigated different sequences of obatoclax and paclitaxel. mdpi.com The results showed that the treatment sequence had a significant impact on the cellular response. For instance, in the paclitaxel-sensitive 5637 cell line, administering obatoclax first had a different effect on the cell cycle compared to when paclitaxel was given first or when both drugs were administered concurrently. In the paclitaxel-resistant HT1197 cell line, all three combination sequences (obatoclax then paclitaxel, paclitaxel then obatoclax, and co-administration) were able to overcome resistance and induce apoptosis. mdpi.com This suggests that while the sequence can modulate the biological effect, the combination itself is key to overcoming resistance in this context.

Conversely, not all combinations exhibit sequence dependence. In preclinical models of mantle cell lymphoma, the synergistic effect of obatoclax and bortezomib was found to be sequence-independent, suggesting that the co-administration or either sequence of administration is effective at inhibiting Mcl-1 accumulation and inducing apoptosis. scispace.comnih.gov Similarly, a study in ovarian cancer cell lines that explored different schedules of administering obatoclax and carboplatin (B1684641) found that altering the sequence did not lead to significant synergy. plos.org

These findings highlight that the importance of treatment sequencing is context-dependent, likely varying with the specific cancer type and the combination agents being used.

The table below summarizes key preclinical findings on sequential treatment strategies involving obatoclax.

| Combination Agent(s) | Cancer Type | Key Preclinical Findings on Sequencing | Reference |

|---|---|---|---|

| Cisplatin and Etoposide | Small Cell Lung Cancer (SCLC) | Optimal schedule involves priming cells with obatoclax before chemotherapy. | nih.gov |

| Paclitaxel | Urothelial Cancer | Treatment sequence affects cell cycle progression; however, all tested sequences overcame paclitaxel resistance. | mdpi.com |

| Bortezomib | Mantle Cell Lymphoma (MCL) | Synergy was found to be sequence-independent. | scispace.comnih.gov |

| Carboplatin | Ovarian Cancer | Altering the schedule of administration did not result in significant synergy. | plos.org |

Synergistic Strategies and Combination Therapies with Obatoclax Mesylate Preclinical Focus

Rationale for Rational Combination Therapy Development

Obatoclax mesylate, a pan-inhibitor of the B-cell lymphoma 2 (Bcl-2) family of anti-apoptotic proteins, has been the subject of extensive preclinical investigation to realize its full therapeutic potential through combination strategies. nih.govresearchgate.net The primary rationale for developing combination therapies involving obatoclax is to overcome intrinsic and acquired resistance to conventional chemotherapeutics and other targeted agents. nih.govnih.gov Many cancers exhibit dysregulation of the Bcl-2 family, leading to an evasion of apoptosis, a key mechanism of cell death induced by many cancer treatments. nih.govnih.gov By inhibiting pro-survival proteins like Mcl-1, Bcl-xL, and Bcl-2, obatoclax is proposed to lower the threshold for apoptosis, thereby potentiating the cytotoxic effects of other drugs. nih.govscispace.com

Preclinical evidence strongly suggests that the clinical efficacy of obatoclax may be most pronounced when used in rational combination regimens. nih.govresearchgate.net The goal is to create synergistic interactions where the combined effect of the two drugs is greater than the sum of their individual effects. aacrjournals.orgoup.com This approach can potentially allow for the use of lower doses of each agent, which may lead to a better toxicity profile. Furthermore, combination therapies can target multiple survival pathways simultaneously, addressing the heterogeneity of tumor cells and preventing the emergence of resistant clones. nih.govoup.com Preclinical studies have provided the foundational evidence and rationale for numerous clinical trials investigating obatoclax in combination with a variety of other anticancer agents. nih.govaacrjournals.org

Synergistic Interactions with Conventional Chemotherapeutic Agents (Preclinical Studies)

Preclinical research has demonstrated the synergistic potential of combining obatoclax with DNA damaging agents across various cancer types. In non-small-cell lung cancer cell lines, a synergistic relationship between obatoclax and cisplatin (B142131) was observed, linked to the inhibition of the Mcl-1:Bak interaction. nih.gov Further studies in muscle-invasive bladder cancer cells showed that obatoclax enhanced cisplatin-induced apoptosis. In small cell lung cancer (SCLC) cell lines, obatoclax displayed synergy with both cisplatin and etoposide, with the greatest effect seen when cells were "primed" with obatoclax before the administration of the cytotoxic drugs. nih.gov

The combination of obatoclax with doxorubicin (B1662922) has also been explored. In preclinical models of childhood acute lymphoblastic leukemia (ALL), specifically those with MLL-AF4 rearrangement, obatoclax showed extensive in vitro synergy with doxorubicin. nih.govashpublications.org Similarly, in acute myeloid leukemia (AML) cell lines and primary patient samples, obatoclax synergistically induced apoptosis when combined with cytosine arabinoside. plos.orgnih.govresearchgate.net This potentiation of chemotherapy-induced cell death underscores the potential of obatoclax to overcome resistance mediated by anti-apoptotic Bcl-2 proteins.

Table 1: Preclinical Synergistic Effects of Obatoclax with DNA Damaging Agents

| Cancer Type | Combination Agent | Observed Effect | Reference(s) |

|---|---|---|---|

| Non-Small-Cell Lung Cancer | Cisplatin | Synergy, inhibition of Mcl-1:Bak interaction | nih.gov |

| Small Cell Lung Cancer | Cisplatin, Etoposide | Synergy, enhanced apoptosis | nih.gov |

| Muscle Invasive Bladder Cancer | Cisplatin | Enhanced apoptosis | |

| Acute Lymphoblastic Leukemia (MLL-AF4) | Doxorubicin | In vitro synergy | nih.govashpublications.org |

In the context of hematological malignancies, particularly chronic lymphocytic leukemia (CLL), preclinical studies have shown that obatoclax can work additively with antimetabolites. Ex vivo treatment of human B-CLL cells with obatoclax in combination with either fludarabine (B1672870) or chlorambucil (B1668637) resulted in an additive apoptotic effect. nih.govresearchgate.net This suggests that inhibiting the Bcl-2 pathway can lower the resistance of CLL cells to the cytotoxic effects of these established antimetabolite drugs. These findings provided a strong rationale for clinical trials combining obatoclax with fludarabine-based regimens in CLL patients. nih.govaacrjournals.org

Table 2: Preclinical Additive Effects of Obatoclax with Antimetabolites

| Cancer Type | Combination Agent | Observed Effect | Reference(s) |

|---|---|---|---|

| Chronic Lymphocytic Leukemia | Fludarabine | Additive apoptosis | nih.govresearchgate.net |

Preclinical investigations have also explored the combination of obatoclax with microtubule-targeting agents. In models of pediatric acute lymphoblastic leukemia with the MLL-AF4 rearrangement, obatoclax demonstrated significant in vitro synergy when combined with vincristine. nih.govashpublications.org This synergistic interaction highlights the potential of obatoclax to enhance the efficacy of a different class of chemotherapeutic agents, further broadening its applicability in combination regimens. These promising preclinical results supported the initiation of clinical trials for pediatric ALL patients combining obatoclax with a multi-drug regimen that includes vincristine. tandfonline.com

Table 3: Preclinical Synergistic Effects of Obatoclax with Microtubule-Targeting Agents

| Cancer Type | Combination Agent | Observed Effect | Reference(s) |

|---|

The synergistic potential of obatoclax with alkylating agents has been demonstrated in preclinical studies of multiple myeloma. In human myeloma cell lines, including those resistant to conventional therapies, obatoclax enhanced the anti-myeloma activity of melphalan (B128). ashpublications.orgnih.govdntb.gov.ua This suggests that obatoclax can overcome resistance mechanisms that limit the effectiveness of alkylating agents in this malignancy.

Table 4: Preclinical Synergistic Effects of Obatoclax with Alkylating Agents

| Cancer Type | Combination Agent | Observed Effect | Reference(s) |

|---|

Microtubule-Targeting Agents (e.g., Vincristine)

Combination with Targeted Therapies (Preclinical Studies)

The therapeutic potential of obatoclax extends to combinations with other targeted agents, aiming to exploit vulnerabilities in cancer cell signaling and survival pathways. Preclinical studies in glioblastoma have shown a high degree of synergy when obatoclax is combined with lapatinib (B449), an inhibitor of the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) kinases. nih.govoup.com This suggests that simultaneously targeting a growth factor signaling pathway and the apoptosis machinery is a potent strategy for this difficult-to-treat cancer. nih.govoup.com

In acute lymphoblastic leukemia (ALL), preclinical experiments have demonstrated that obatoclax exerts synergistic growth-inhibitory effects when combined with BEZ235, a dual inhibitor of the PI3-kinase and mTOR pathways. oncotarget.com This combination effectively induced apoptosis in ALL cells, highlighting the potential of co-targeting the PI3K/mTOR pathway and the Bcl-2 family of proteins. oncotarget.com Furthermore, in mantle cell lymphoma (MCL) and CLL cell lines, obatoclax and the proteasome inhibitor bortezomib (B1684674) showed synergistic antitumor activity. aacrjournals.org This was attributed to a dual mechanism of decreasing bortezomib-induced Mcl-1 and enhancing the displacement of Bak from Mcl-1. aacrjournals.org

Table 5: Preclinical Synergistic Effects of Obatoclax with Targeted Therapies

| Cancer Type | Combination Agent | Target of Combination Agent | Observed Effect | Reference(s) |

|---|---|---|---|---|

| Glioblastoma | Lapatinib | EGFR, HER2 | High synergy | nih.govoup.com |

| Acute Lymphoblastic Leukemia | BEZ235 | PI3-Kinase, mTOR | Synergistic growth inhibition, apoptosis induction | oncotarget.com |

Proteasome Inhibitors (e.g., Bortezomib)

Preclinical models have demonstrated a synergistic relationship between obatoclax and the proteasome inhibitor bortezomib, particularly in hematological malignancies like mantle cell lymphoma (MCL) and multiple myeloma. aacrjournals.orgnih.govnih.gov Bortezomib treatment can lead to the accumulation of the anti-apoptotic protein Mcl-1, which is a mechanism of resistance. nih.gov Obatoclax counteracts this by inhibiting Mcl-1, thereby restoring the apoptotic pathway. aacrjournals.orgnih.gov

In MCL cell lines and primary cells, the combination of obatoclax and bortezomib has been shown to work in a sequence-independent manner to inhibit Mcl-1 accumulation and promote its interaction with the pro-apoptotic protein Noxa. nih.gov This allows for the activation of BAX and subsequent apoptosis. nih.gov Similarly, in multiple myeloma cell lines, obatoclax enhanced the anti-myeloma activity of bortezomib. ashpublications.org These preclinical findings provided a strong rationale for clinical trials investigating this combination in patients with relapsed or refractory MCL and multiple myeloma. aacrjournals.orgnih.govdovepress.com

Table 1: Preclinical Findings of Obatoclax Mesylate in Combination with Bortezomib

Kinase Inhibitors (e.g., Sorafenib (B1663141), Lapatinib)

The combination of obatoclax with kinase inhibitors has shown promise in preclinical studies across different cancer types.

Sorafenib: In human acute myeloid leukemia (AML) cells, combining obatoclax with the multi-kinase inhibitor sorafenib resulted in pronounced apoptosis and reduced clonogenic growth. researchgate.netashpublications.org Sorafenib was found to trigger a rapid decrease in Mcl-1 levels, leading to an increased binding of the pro-apoptotic protein Bim to Bcl-2 and Bcl-xL. ashpublications.org The addition of obatoclax further enhanced this effect. ashpublications.org Studies in a xenograft mouse model of AML demonstrated that the combination of sorafenib and obatoclax significantly reduced tumor growth and prolonged survival, effects that were only modest with either agent alone. ashpublications.org

Lapatinib: In preclinical models of glioblastoma, the combination of the EGFR/HER2 kinase inhibitor lapatinib with obatoclax mesylate was identified as one of the most synergistic combinations. oup.comresearchgate.net This synergy was observed in long-term assays on patient-derived glioblastoma cultures. oup.comresearchgate.net Furthermore, in breast cancer cells that had acquired resistance to lapatinib, treatment with obatoclax induced significant apoptosis. nih.gov This suggests that acquired resistance to lapatinib may sensitize cells to the effects of obatoclax. nih.gov In another study, obatoclax was shown to overcome resistance to lapatinib in HER2-amplified breast cancer. nih.gov

Epigenetic Modulators (e.g., Histone Deacetylase Inhibitors SAHA, LBH589)

Preclinical research in patient-derived glioblastoma stem-like cells (GSCs) has explored the combination of obatoclax with histone deacetylase (HDAC) inhibitors, SAHA (vorinostat) and LBH589 (panobinostat). nih.gov Obatoclax was found to synergize with both SAHA and LBH589, and it sensitized the GSCs to the combination of HDAC inhibitors and radiation therapy. nih.gov The triple combination of SAHA, obatoclax, and radiation was particularly effective, leading to increased caspase-3/7 activity and the elimination of Bcl-xL protein levels. nih.gov This suggests that inhibiting the Bcl-2 pathway with obatoclax can overcome resistance to HDAC inhibitors as radiosensitizers in this context. nih.gov

ER Stress Inducers (e.g., Thapsigargin)

In glioblastoma cultures, the combination of lapatinib and thapsigargin, an agent that induces endoplasmic reticulum (ER) stress, was found to be highly synergistic. oup.comresearchgate.net While this specific search did not yield direct preclinical studies of obatoclax with thapsigargin, it is noteworthy that obatoclax itself has been shown to induce ER stress responses in human melanoma cells. nih.gov Furthermore, a study on multiple myeloma demonstrated that obatoclax induced a protective ER stress response, which could be overcome by the addition of a Smac mimetic, leading to synergistic cell death. nih.gov This indicates a potential interplay between Bcl-2 inhibition, ER stress, and cell death pathways that could be exploited in combination therapies.

Combination with Immunomodulatory Agents (Preclinical Studies)

Emerging preclinical evidence suggests that obatoclax can be effectively combined with immunomodulatory agents to enhance anti-tumor immunity.

Recombinant Poxviral-Based Vaccines

In a preclinical mouse model, the combination of obatoclax (referred to as GX15-070) with a recombinant poxviral-based vaccine (CEA/TRICOM) was investigated. nih.govnih.gov It was observed that the timing of administration was crucial for optimal efficacy. nih.govtandfonline.com Early-activated T lymphocytes were more sensitive to GX15-070 than mature, prolonged-activated T cells. nih.govnih.gov Therefore, a sequential treatment regimen, where the vaccine is administered before obatoclax, was found to be the most effective in reducing orthotopic pulmonary tumors. nih.govnih.gov This scheduling allows T cells to mature and become more resistant to the effects of obatoclax. tandfonline.com Additionally, GX15-070 was shown to reduce the suppressive function of regulatory T cells (Tregs). nih.gov

Immune Checkpoint Inhibitors (e.g., Anti-PD-1 Antibody)

Preclinical studies in a murine hepatocellular carcinoma (HCC) model have demonstrated the synergistic anti-tumor effects of combining obatoclax with an anti-PD-1 antibody. researchgate.netnih.gov While obatoclax alone could directly inhibit HCC cell growth in vitro and modestly suppress tumor development in vivo, the combination therapy led to enhanced tumor suppression and prolonged survival of tumor-bearing mice. researchgate.netnih.gov The mechanism behind this synergy involves obatoclax sensitizing HCC cells to T cell-mediated killing. researchgate.netnih.gov The combination therapy also promoted the activation of T cells and the expression of effector cytokines both in the spleen and within the tumor microenvironment. researchgate.net

Table 2: Preclinical Findings of Obatoclax Mesylate in Combination with Immunomodulatory Agents

Molecular Basis of Observed Synergism (e.g., Mcl-1 inhibition, Apoptotic Threshold Lowering)

The preclinical rationale for using Obatoclax Mesylate in combination therapies is primarily rooted in its function as a BH3 mimetic that antagonizes a broad spectrum of anti-apoptotic Bcl-2 family proteins. scispace.comnih.govresearchgate.netnih.gov This broad-spectrum activity, particularly its ability to inhibit Myeloid Cell Leukemia 1 (Mcl-1), forms the molecular basis for its synergistic effects with other anti-cancer agents. scispace.comnih.gov The greatest clinical potential of BH3 mimetics like obatoclax may lie in their capacity to lower the apoptotic threshold, thereby sensitizing cancer cells to the effects of other treatments. scispace.comnih.gov

Mcl-1 Inhibition: A Key Synergistic Mechanism

A recurring theme in preclinical studies is the role of Mcl-1 in conferring resistance to various cancer therapies, including those targeting other Bcl-2 family members. nih.govaai.orgnih.gov For instance, the Bcl-2/Bcl-xL/Bcl-w selective antagonist ABT-737 is rendered ineffective in cells that overexpress Mcl-1. nih.govnih.govekb.eg Obatoclax has been shown to overcome this Mcl-1-mediated resistance. nih.govekb.eg By directly binding to and inhibiting Mcl-1, obatoclax prevents it from sequestering pro-apoptotic proteins like Bak. nih.govnih.govashpublications.orgnih.gov This releases the "brakes" on apoptosis, allowing other agents to effectively trigger cell death.

A prime example of this synergy is seen in combination with the proteasome inhibitor bortezomib in mantle cell lymphoma (MCL) models. Treatment with bortezomib alone can lead to the accumulation of Mcl-1, as its proteasomal degradation is blocked. Obatoclax counteracts this by inhibiting the accumulated Mcl-1, leading to the release of pro-apoptotic proteins and subsequent cell death. scispace.com Similarly, in acute myeloid leukemia (AML) cells, obatoclax has been shown to synergistically induce apoptosis with agents like cytosine arabinoside and to potentiate the effects of other established drugs. plos.org

Lowering the Apoptotic Threshold

Cancer cells often survive by overexpressing anti-apoptotic Bcl-2 proteins, which sequester pro-apoptotic effector proteins like Bax and Bak, as well as BH3-only sensitizer (B1316253) proteins like Bim. nih.govcaymanchem.com This creates a high threshold for initiating apoptosis. Obatoclax functions by mimicking the action of BH3-only proteins, binding to the hydrophobic groove of anti-apoptotic proteins like Mcl-1, Bcl-2, and Bcl-xL. ashpublications.orgcaymanchem.comresearchgate.net This action displaces the pro-apoptotic proteins, effectively "priming" the cell for apoptosis. nih.govresearchgate.net

When combined with another therapeutic agent that induces cellular stress or DNA damage, this lowered threshold means that a weaker pro-apoptotic signal is required to push the cell over the edge into programmed cell death. For example, in combination with the multi-kinase inhibitor sorafenib, obatoclax potently enhances apoptosis in human myeloid leukemia cells through a Bim-dependent process. ashpublications.org Obatoclax frees Bim from Mcl-1 and Bcl-2, while sorafenib may provide the complementary signal needed to fully activate the apoptotic cascade. ashpublications.org This cooperation lowers the apoptotic threshold more effectively than either agent alone. ashpublications.org

The tables below summarize the molecular basis for synergism observed in various preclinical models.

Advanced Research Methodologies and Emerging Directions in Obatoclax Mesylate Studies

Application of Omics Technologies for Mechanistic Elucidation

The era of "omics" has provided unprecedented opportunities to dissect the molecular intricacies of diseases like cancer, enabling a more targeted therapeutic approach. biorxiv.org These high-throughput technologies, including genomics, transcriptomics, proteomics, and metabolomics, are instrumental in understanding the mechanisms of action of drugs like Obatoclax mesylate and in identifying biomarkers for predicting treatment response. biorxiv.orgnih.gov

Genomics and Transcriptomics in Response Profiling

Genomic and transcriptomic analyses of cancer cell lines and patient tissues have been crucial in identifying molecular signatures that correlate with sensitivity or resistance to Obatoclax mesylate. biorxiv.orggorgoulis.gr For instance, studies integrating transcriptomic data have been used to classify tumors into subtypes with differential sensitivity to various drugs, including Obatoclax mesylate. nih.gov In gastric cancer, a "mixed subtype" was identified as being more sensitive to a panel of drugs that included Obatoclax mesylate. nih.gov

Furthermore, association rule mining, a data analysis technique, has been applied to large-scale pharmacogenomics data from cancer cell line encyclopedias to elucidate resistance mechanisms. biorxiv.orgdoi.org One such analysis revealed that low expression of the gene SMAD3 in small cell lung cancer (SCLC) cell lines correlated with increased levels of BCL-2 and resistance to BCL-2 inhibitors like Obatoclax mesylate. biorxiv.orgdoi.org This highlights a specific molecular pathway contributing to drug resistance.

Advances in single-cell RNA sequencing (scRNA-seq) are further refining our understanding of the tumor microenvironment and its influence on drug response. dovepress.com This technology allows for the characterization of distinct cell subpopulations and their gene expression profiles, which can inform the development of more targeted therapies. dovepress.com

Proteomics and Metabolomics for Pathway Identification